molecular formula C7H6N4O3 B13277718 3-(5-Nitrofuran-2-YL)-1H-pyrazol-5-amine

3-(5-Nitrofuran-2-YL)-1H-pyrazol-5-amine

Cat. No.: B13277718
M. Wt: 194.15 g/mol
InChI Key: CLEXVRBZEFORRQ-UHFFFAOYSA-N
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Description

3-(5-Nitrofuran-2-YL)-1H-pyrazol-5-amine is a heterocyclic compound that contains both a nitrofuran and a pyrazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Nitrofuran-2-YL)-1H-pyrazol-5-amine typically involves the nitration of furan derivatives followed by cyclization reactions to form the pyrazole ring. One common method includes the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then subjected to further reactions to introduce the pyrazole moiety .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(5-Nitrofuran-2-YL)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5-Nitrofuran-2-YL)-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Nitrofuran-2-YL)-1H-pyrazol-5-amine involves its interaction with bacterial enzymes. The compound is a prodrug that is activated by bacterial nitroreductases, leading to the formation of reactive intermediates that damage bacterial DNA and proteins. This results in the inhibition of bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Nitrofuran-2-YL)-1H-pyrazol-5-amine is unique due to its dual functionality, combining the properties of both nitrofuran and pyrazole moieties. This dual functionality enhances its antimicrobial activity and makes it a versatile compound for various applications .

Properties

Molecular Formula

C7H6N4O3

Molecular Weight

194.15 g/mol

IUPAC Name

5-(5-nitrofuran-2-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C7H6N4O3/c8-6-3-4(9-10-6)5-1-2-7(14-5)11(12)13/h1-3H,(H3,8,9,10)

InChI Key

CLEXVRBZEFORRQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C2=CC(=NN2)N

Origin of Product

United States

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